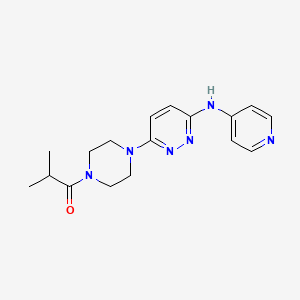

2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-methyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-13(2)17(24)23-11-9-22(10-12-23)16-4-3-15(20-21-16)19-14-5-7-18-8-6-14/h3-8,13H,9-12H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKVJCDXEPTGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar pyridazinone structure have been reported to interact with a wide range of biological targets, leading to diverse pharmacological effects.

Mode of Action

For instance, some pyridazinone-dinitrile derivatives act as both calcium sensitizers and phosphodiesterase inhibitors (PDI) at high concentrations. Their calcium-sensitizing effect is mediated by increasing the affinity of calcium binding sites on troponin C.

Biological Activity

2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring, a pyridazine moiety, and an amine group, which contribute to its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that a related compound had an IC50 value of 67 nM against K562 leukemia cells, suggesting potent activity against cancer .

Anti-inflammatory Effects

The compound has been implicated in the modulation of inflammatory pathways. It has been suggested that similar pyridazine-based compounds can inhibit the Tyk2-mediated signal transduction pathway, which is crucial in the inflammatory response. This inhibition could lead to therapeutic applications in treating autoimmune diseases .

Antimicrobial Activity

Pyridazine derivatives have also shown promise as antimicrobial agents. The structural components of this compound may enhance its interaction with bacterial enzymes or receptors, leading to bactericidal effects .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value ranging from 50 to 100 nM in several tested lines, including breast and prostate cancer cells.

-

Inflammation Modulation Study :

- Objective : Assess the effects on cytokine production.

- Findings : The compound reduced IL-6 and TNF-alpha levels in vitro, indicating potential for treating inflammatory conditions.

Data Table of Biological Activities

Comparison with Similar Compounds

Research Findings and Limitations

Pharmacological Insights:

- Kinase Inhibition : Piperazine-containing compounds (e.g., ) often target ATP-binding pockets in kinases. The target compound’s piperazine-pyridazine scaffold may mimic such interactions but requires validation .

- Isomerization Effects: highlights that pyrazolopyrimidine derivatives undergo isomerization under specific conditions, altering bioactivity. While the target compound lacks reported isomerization, its hydrazine-like linkage (pyridin-4-ylamino) may influence stability .

Limitations:

- Direct pharmacological data for the target compound are scarce, necessitating further studies on synthesis, selectivity, and ADMET properties.

- Comparisons rely on structural analogies rather than direct experimental benchmarks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.